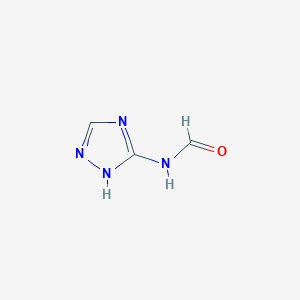

1H-1,2,4-triazol-5-ylformamide

Description

Properties

CAS No. |

6494-09-3 |

|---|---|

Molecular Formula |

C3H4N4O |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)formamide |

InChI |

InChI=1S/C3H4N4O/c8-2-5-3-4-1-6-7-3/h1-2H,(H2,4,5,6,7,8) |

InChI Key |

WDTLDGKGWGDNSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 1H-1,2,4-triazol-5-ylformamide

The following technical guide details the molecular profile, synthesis, and pharmaceutical significance of 1H-1,2,4-triazol-5-ylformamide , scientifically standardized as 1,2,4-Triazole-3-carboxamide .

Executive Technical Summary

1H-1,2,4-triazol-5-ylformamide (commonly referred to in pharmaceutical literature as 1,2,4-Triazole-3-carboxamide or the Ribavirin Base ) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of nucleoside antiviral agents, such as Ribavirin.[1]

Despite the nomenclature variation—where "ylformamide" suggests a formyl group attached to an amine—chemical databases and industrial catalogs consistently map this string to the carboxamide derivative (CAS 3641-08-5).[1][2] Researchers must distinguish this from its constitutional isomer, N-formyl-3-amino-1,2,4-triazole (CAS 6494-09-3), which shares the same mass but differs in connectivity.[1]

Core Chemical Identity

| Parameter | Specification |

| Systematic Name | 1,2,4-Triazole-3-carboxamide |

| Common Synonyms | 1H-1,2,4-triazol-5-ylformamide; Virazole Base; Ribavirin Aglycon |

| CAS Registry Number | 3641-08-5 |

| Molecular Formula | C₃H₄N₄O |

| Molecular Weight | 112.09 g/mol |

| Exact Mass | 112.0385 Da |

| SMILES | NC(=O)c1nc[nH]n1 |

Structural Characterization & Tautomerism

The 1,2,4-triazole ring exhibits annular tautomerism, meaning the hydrogen atom can migrate between the nitrogen atoms at positions 1, 2, and 4.[1][2] In solution, the 1H- and 2H- tautomers exist in equilibrium, heavily influenced by solvent polarity and pH.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium between the tautomeric forms of the triazole ring, which is critical for understanding its reactivity during nucleosidation.

Figure 1: Tautomeric equilibrium of 1,2,4-triazole-3-carboxamide.[1] The 1H form is generally predominant in crystal structures.[1][2]

Physicochemical Properties

Understanding the physical behavior of this compound is essential for formulation and purification processes.[1][2]

| Property | Value | Context for Application |

| Appearance | White to off-white crystalline powder | Visual purity check.[1][2] |

| Melting Point | 315°C (dec.)[1][2][3][4] | High thermal stability; suitable for high-temp reactions.[1][2] |

| Solubility (Water) | Slightly soluble | Requires heating or pH adjustment for aqueous processing.[1][2] |

| Solubility (DMSO) | Soluble | Preferred solvent for NMR and stock solutions.[1][2] |

| pKa | ~8.5 (Triazole ring) | Amphoteric nature; acts as a weak acid.[1][2] |

| LogP | -0.8 | Hydrophilic; low lipophilicity affects membrane permeability.[1][2] |

Synthesis & Manufacturing Protocols

The industrial synthesis of 1,2,4-triazole-3-carboxamide typically avoids direct carboxylation.[1] Instead, it proceeds through a cyclization pathway using methyl 1,2,4-triazole-3-carboxylate as a key precursor.[1]

Validated Synthetic Pathway

Step 1: Cyclization Reaction of methyl amino(imino)acetate (or trichloroacetonitrile derivatives) with formylhydrazine yields the triazole ester.[1][2]

Step 2: Ammonolysis The ester is converted to the amide using aqueous ammonia or methanolic ammonia.[1][2]

Process Flow Diagram

Figure 2: Industrial synthesis route via ester ammonolysis.

Experimental Protocol (Ammonolysis Step)

-

Charge : Dissolve 10.0 g of methyl 1,2,4-triazole-3-carboxylate in 100 mL of methanol.

-

React : Bubble anhydrous ammonia gas through the solution at 0–5°C for 2 hours, or add 50 mL of 25% aqueous ammonia.

-

Incubate : Stir the sealed reaction vessel at room temperature for 12–24 hours.

-

Purify : Recrystallize from water/ethanol to achieve >99% purity (HPLC).

Pharmaceutical Relevance

This molecule is the aglycon of Ribavirin, a broad-spectrum antiviral drug.[1][2] In drug development, it serves as a:

-

Bioisostere : The triazole-carboxamide moiety mimics the nicotinamide ring of NAD+, interfering with viral RNA synthesis.[1][2]

-

Scaffold : Used in the design of IMPDH (Inosine Monophosphate Dehydrogenase) inhibitors.[1][2]

Mechanism of Action (Ribavirin Context): Once ribosylated and phosphorylated (to the triphosphate form), the carboxamide group allows the molecule to rotate and base-pair with both Cytosine and Uracil, inducing "lethal mutagenesis" in viral RNA replication.[1][2]

Analytical Specifications (HPLC/MS)

For quality control (QC) in drug development, the following method is standard for identifying impurities (such as the acid derivative).

-

Column : C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

-

Mobile Phase : Phosphate Buffer (pH 2.[1][2]5) / Methanol (95:5 v/v).[1][2]

References

-

Sigma-Aldrich . 1,2,4-Triazole-3-carboxylic acid and derivatives.[1][2][5] Retrieved from

-

PubChem . 1,2,4-Triazole-3-carboxamide (Compound CID 65125).[1][2][4] National Library of Medicine.[1][2] Retrieved from [1][2]

-

ChemBK . 1H-1,2,4-Triazole-3-formamide Chemical Properties and synonyms. Retrieved from

-

Santa Cruz Biotechnology . 1,2,4-Triazole-3-carboxamide Product Data. Retrieved from

-

Witkowski, J. T., et al. (1973).[1][2][6] Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry. Retrieved from [1][2]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4 [sigmaaldrich.com]

- 6. Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Formyl amitrole vs 3-amino-1,2,4-triazole structural differences

An In-depth Technical Guide to the Structural and Functional Divergence of 3-Amino-1,2,4-triazole and its Formylated Derivative

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between the well-characterized herbicide 3-amino-1,2,4-triazole (amitrole) and its N-formylated derivative, formyl amitrole. We delve into the fundamental chemical architecture, synthesis, and physicochemical properties of both compounds. The core of this paper focuses on the critical structural alteration—the addition of a formyl group to the exocyclic amino function—and its profound impact on electron distribution, steric hindrance, hydrogen bonding potential, and ultimately, biological and chemical reactivity. This document is intended for researchers, chemists, and toxicologists in agrochemical and pharmaceutical development, offering insights into how a simple functional group modification can fundamentally alter a molecule's profile.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, which occupies a central position in modern medicinal and agrochemical science.[1] This scaffold is a key structural element in a wide array of biologically active molecules, valued for its metabolic stability and its capacity to engage in various non-covalent interactions.[2] One of the most prominent examples is 3-amino-1,2,4-triazole, commonly known as amitrole, a potent non-selective systemic herbicide.[3] Its utility and toxicological profile, including its classification as a potential carcinogen, have made it and its derivatives subjects of intense scientific scrutiny.[4][5] This guide will explore the parent compound, amitrole, and its direct derivative, formyl amitrole, to provide a clear, technically grounded comparison of their structural differences.

Core Structural Analysis: A Tale of Two Amines

The fundamental difference between 3-amino-1,2,4-triazole and formyl amitrole lies in the functional group attached to the C3 position of the triazole ring. Amitrole possesses a primary amino group (-NH₂), whereas formyl amitrole features a formamide group (-NHCHO). This seemingly minor addition introduces significant structural and electronic consequences.

3-Amino-1,2,4-triazole (Amitrole)

-

Structure: A planar, aromatic heterocyclic ring substituted with an exocyclic amino group.[6] The amino group's lone pair of electrons can participate in resonance with the triazole ring, influencing its electronic properties.

-

Nomenclature: 1H-1,2,4-Triazol-3-amine.[3]

-

Key Features: The primary amine is a key functional handle. It imparts basicity to the molecule and acts as a hydrogen bond donor. This group is central to its chemical reactivity and biological interactions, including its ability to inhibit enzymes like catalase.[4][7]

Formyl Amitrole (N-(1H-1,2,4-triazol-3-yl)formamide)

-

Structure: The addition of a formyl group (CHO) to the amino nitrogen converts the primary amine into a secondary amide.

-

Key Features:

-

Electronic Effect: The electron-withdrawing nature of the adjacent carbonyl group significantly reduces the electron-donating ability of the nitrogen atom. This deactivates the nitrogen, making it less basic and a weaker nucleophile compared to the primary amine of amitrole.

-

Steric Hindrance: The formyl group introduces steric bulk around the nitrogen atom, which can influence how the molecule docks into active sites of enzymes or interacts with other molecules.

-

Hydrogen Bonding: While the amide N-H can still act as a hydrogen bond donor, the carbonyl oxygen provides a new hydrogen bond acceptor site, altering the molecule's interaction profile.

-

Caption: Comparative molecular structures of Amitrole and Formyl Amitrole.

Physicochemical Properties: A Quantitative Comparison

The structural modification from a primary amine to a formamide directly translates to measurable differences in physicochemical properties. These properties govern the solubility, membrane permeability, and environmental fate of the compounds.

| Property | 3-Amino-1,2,4-triazole (Amitrole) | Formyl Amitrole (Predicted) | Rationale for Difference |

| Molecular Formula | C₂H₄N₄[8] | C₃H₄N₄O | Addition of a formyl group (CHO). |

| Molar Mass | 84.08 g/mol [4] | 112.09 g/mol | Increased mass from the formyl moiety. |

| Melting Point | 157-159 °C[3] | Higher | The amide group allows for stronger intermolecular hydrogen bonding compared to the amine, requiring more energy to break the crystal lattice. |

| Water Solubility | 28 g/100 mL (280 g/L)[3][9] | Likely high | The presence of the carbonyl oxygen and amide N-H should maintain good water solubility through hydrogen bonding. |

| pKa (of conjugate acid) | 4.04 | Lower (< 4) | The electron-withdrawing carbonyl group on the exocyclic nitrogen reduces its basicity, making its conjugate acid stronger (lower pKa). |

| LogP (Octanol-Water) | -0.42 to -0.95 | Higher (closer to 0) | The formyl group increases the molecule's nonpolar surface area and reduces the primary amine's strong hydration, making it slightly more lipophilic. |

Synthesis Pathways: From Precursor to Derivative

Understanding the synthesis of both compounds is crucial for researchers aiming to produce them for study or to detect them as impurities or metabolites.

Synthesis of 3-Amino-1,2,4-triazole

The industrial synthesis of amitrole is a well-established process involving the cyclization of an aminoguanidine salt with formic acid.[10]

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. 3-Amino-1,2,4-triazole | 61-82-5 | TCI AMERICA [tcichemicals.com]

- 10. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

1H-1,2,4-triazol-5-ylformamide PubChem CID and safety data

Topic: 1H-1,2,4-triazol-5-ylformamide (N-Formyl-3-amino-1,2,4-triazole) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Intermediate for Fused Heterocyclic Synthesis

Executive Summary & Chemical Identity

1H-1,2,4-triazol-5-ylformamide (also designated as N-(1H-1,2,4-triazol-3-yl)formamide due to annular tautomerism) is a critical synthetic intermediate in the construction of fused nitrogenous heterocycles. It serves as the direct precursor to 1,2,4-triazolo[1,5-a]pyrimidines , a scaffold prevalent in modern antiviral, antibacterial, and anticancer pharmacophores.

This guide details the physicochemical properties, safety protocols, and synthetic utility of this compound. Note that while the parent amine (3-amino-1,2,4-triazole) is widely indexed (PubChem CID 7820), the N-formyl derivative is often generated in situ or isolated as a transient intermediate, requiring specific handling protocols derived from its high-hazard precursors.

Physicochemical Data Table

| Property | Specification |

| Systematic Name | |

| Synonyms | 3-Formamido-1,2,4-triazole; |

| Molecular Formula | |

| Molecular Weight | 112.09 g/mol |

| Parent Scaffold | 3-Amino-1,2,4-triazole (Amitrole) [CID: 7820 ] |

| Solubility | Soluble in DMSO, DMF, hot water; sparingly soluble in non-polar solvents.[1] |

| Tautomerism | Exists in equilibrium between 1H, 2H, and 4H forms; 5-yl and 3-yl positions are equivalent in unsubstituted 1H-tautomers. |

Safety & Handling (GHS Classification)

Critical Warning: This compound is a derivative of Amitrole (a Group 2B carcinogen) and Formamide (a known reproductive toxin). Safety protocols must assume the hazards of the parent compounds apply to the derivative until specific toxicological data proves otherwise.

Hazard Identification (Inferred)

-

Signal Word: DANGER

-

Hazard Statements:

Precautionary Protocols (P-Codes)

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, double-gloving recommended).

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[2][5][6][7][8]

-

Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

Synthesis & Manufacturing Workflow

The synthesis of 1H-1,2,4-triazol-5-ylformamide is typically achieved via the direct formylation of 3-amino-1,2,4-triazole. This reaction is the first step in the "Dimroth Rearrangement" pathway often used to synthesize triazolopyrimidines.

Reaction Pathway Diagram

Caption: Synthesis pathway from Amitrole to the Formamide intermediate and subsequent cyclization.

Experimental Protocol: Formylation of 3-Amino-1,2,4-Triazole

Objective: Synthesis of

-

Reagents:

-

3-Amino-1,2,4-triazole (0.84 g, 10 mmol)

-

Formic Acid (98%, 5 mL, excess)

-

-

Procedure:

-

Step 1: Charge a 25 mL round-bottom flask with 3-amino-1,2,4-triazole.

-

Step 2: Add Formic acid slowly at room temperature. The reaction is slightly exothermic.

-

Step 3: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). -

Step 4: Cool the reaction mixture to room temperature.

-

Step 5: Evaporate excess formic acid under reduced pressure (Rotavap) to yield a viscous residue.

-

Step 6: Recrystallize from minimal ethanol/water to obtain the white crystalline solid.

-

-

Validation:

-

-NMR (DMSO-

-

-NMR (DMSO-

Applications in Drug Discovery

The 1H-1,2,4-triazol-5-ylformamide moiety is a "privileged structure" in medicinal chemistry, primarily acting as a bioisostere and a scaffold builder.

Key Structural Roles

-

Amide Bioisostere: The triazole ring mimics the electronic properties of an amide bond while improving metabolic stability against peptidases.

-

Hydrogen Bonding: The N-formyl group acts as a potent hydrogen bond donor/acceptor, critical for binding in the ATP-pockets of kinase enzymes.

-

Scaffold Precursor: It is the requisite "head" group for reacting with 1,3-electrophiles (like malondialdehyde or

-keto esters) to form [1,2,4]triazolo[1,5-a]pyrimidines .

Pharmacophore Utility Diagram

Caption: Pharmacological applications of the triazolyl-formamide scaffold in diverse therapeutic areas.

References

-

PubChem Compound Summary: 3-Amino-1,2,4-triazole (Amitrole) . National Center for Biotechnology Information. PubChem CID 7820. [Link]

-

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines . National Institutes of Health (PMC). "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles". [Link]

-

Medicinal Attributes of 1,2,4-Triazoles . Journal of Advanced Pharmaceutical Technology & Research. "An insight on medicinal attributes of 1,2,4-triazoles". [Link]

Sources

- 1. (E)-3-Methyl-4-[(2-oxidoquinolin-1-ium-3-yl)methyl-eneamino]-1H-1,2,4-triazole-5(4H)-thione N,N-dimethyl-formamide solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. mrcgene.com [mrcgene.com]

- 6. mrcgene.com [mrcgene.com]

- 7. agilent.com [agilent.com]

- 8. columbuschemical.com [columbuschemical.com]

Methodological & Application

The Strategic Synthesis of Triazolopyrimidines: A Detailed Guide to Utilizing 1H-1,2,4-triazol-5-ylformamide as a Versatile Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its broad spectrum of biological activities.[4][5] These nitrogen-rich heterocyclic compounds are structurally analogous to purines, allowing them to interact with a wide range of biological targets.[6] The therapeutic potential of triazolopyrimidine derivatives is vast, with compounds exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][4][7] The versatility of this scaffold has driven significant research into efficient and adaptable synthetic methodologies.

One of the most robust and widely employed methods for the construction of the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their synthetic equivalents.[6] This approach offers a convergent and modular strategy for accessing a diverse array of substituted triazolopyrimidines. This application note provides a detailed exploration of the use of a particularly valuable, yet underutilized, precursor: 1H-1,2,4-triazol-5-ylformamide (also known as 3-amino-1,2,4-triazole-5-carbaldehyde). The presence of the formyl group at the 5-position of the triazole ring introduces a key functional handle that can be retained in the final product, offering a gateway to further chemical modifications and the development of novel therapeutics.

The Cornerstone Reaction: Cyclocondensation of 3-Amino-1,2,4-triazoles

The fundamental reaction involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. The amino group of the triazole acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.

The general mechanism proceeds as follows:

-

Initial Condensation: The exocyclic amino group of the 3-amino-1,2,4-triazole attacks one of the carbonyl groups of the β-dicarbonyl compound to form a vinylogous amide intermediate.

-

Intramolecular Cyclization: A ring-closing reaction occurs where a nitrogen atom of the triazole ring attacks the remaining carbonyl group.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water to yield the aromatic[1][2][3]triazolo[1,5-a]pyrimidine.

This reaction is typically catalyzed by an acid or a base and can be performed under various conditions, including conventional heating and microwave irradiation.[8][9]

Leveraging 1H-1,2,4-triazol-5-ylformamide: A Gateway to Functionalized Triazolopyrimidines

The use of 1H-1,2,4-triazol-5-ylformamide as the triazole component in this reaction is of particular interest. The formyl group is an electron-withdrawing group, which can influence the reactivity of the triazole precursor. More importantly, if the reaction conditions are controlled to prevent its participation in the cyclization, the formyl group will be present in the final triazolopyrimidine product at the 2-position. This aldehyde functionality serves as a versatile synthetic handle for a variety of subsequent transformations, including:

-

Reductive amination to introduce diverse amine substituents.

-

Oxidation to a carboxylic acid, which can then be converted to esters or amides.

-

Wittig-type reactions to form carbon-carbon double bonds.

-

Condensation reactions with various nucleophiles.

This strategic retention of the formyl group significantly expands the chemical space accessible from a single precursor, making it a highly valuable tool in the synthesis of compound libraries for drug discovery.

Experimental Protocols

General Considerations:

-

All reagents should be of high purity.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 5,7-Dimethyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol describes the reaction of 1H-1,2,4-triazol-5-ylformamide with acetylacetone (a common β-dicarbonyl compound).

Reaction Scheme:

A schematic representation of the synthesis of 5,7-Dimethyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Materials:

-

1H-1,2,4-triazol-5-ylformamide

-

Acetylacetone

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Ethanol (or another suitable solvent like acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazol-5-ylformamide (1 equivalent).

-

Add ethanol to dissolve the starting material.

-

Add acetylacetone (1.1 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product is a crystalline solid. The structure should be confirmed by spectroscopic methods:

-

¹H NMR: Expect signals for the two methyl groups on the pyrimidine ring, a signal for the pyrimidine proton, a signal for the triazole proton, and a characteristic downfield signal for the aldehyde proton.

-

¹³C NMR: Expect signals corresponding to the carbons of the triazole and pyrimidine rings, the two methyl carbons, and the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: Look for a characteristic C=O stretching frequency for the aldehyde group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Protocol 2: Synthesis of 7-Hydroxy-5-methyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol details the reaction with ethyl acetoacetate, another common β-dicarbonyl equivalent.

Reaction Scheme:

A schematic of the synthesis of 7-Hydroxy-5-methyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Materials:

-

1H-1,2,4-triazol-5-ylformamide

-

Ethyl acetoacetate

-

Piperidine (or another suitable base catalyst)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve 1H-1,2,4-triazol-5-ylformamide (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcome and Characterization:

The product is expected to be a solid. The 7-hydroxy group may exist in tautomeric equilibrium with the 7-oxo form. Spectroscopic analysis is crucial for structural confirmation:

-

¹H NMR: Signals for the methyl group, the pyrimidine proton, the triazole proton, and the aldehyde proton. The hydroxyl proton may be broad or exchangeable.

-

¹³C NMR: Resonances for the carbons of the heterocyclic core, the methyl group, and the aldehyde carbonyl.

-

IR Spectroscopy: A broad O-H stretch and a C=O stretch for the aldehyde. Depending on the tautomeric form, a C=O stretch for the pyrimidinone may also be observed.

-

Mass Spectrometry: Confirmation of the molecular weight of the product.

Data Presentation

| Precursor | β-Dicarbonyl Compound | Product | Typical Conditions | Expected Yield Range |

| 1H-1,2,4-triazol-5-ylformamide | Acetylacetone | 5,7-Dimethyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine | p-TsOH, Ethanol, Reflux | Moderate to Good |

| 1H-1,2,4-triazol-5-ylformamide | Ethyl Acetoacetate | 7-Hydroxy-5-methyl-2-formyl-[1][2][3]triazolo[1,5-a]pyrimidine | Piperidine, Ethanol, Reflux | Moderate to Good |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of catalyst and solvent can also significantly impact the reaction efficiency. For acid-catalyzed reactions, other acids like acetic acid can be used as both solvent and catalyst. For base-catalyzed reactions, other bases like sodium ethoxide can be explored.

-

Side Reactions: The formyl group might undergo side reactions under harsh conditions. If this is observed, milder reaction conditions (lower temperature, shorter reaction time) should be employed. Microwave-assisted synthesis can sometimes provide higher yields in shorter reaction times with fewer side products.[8]

-

Purification Challenges: If the product is difficult to purify, column chromatography with a suitable solvent system is recommended. The choice of eluent will depend on the polarity of the product.

Workflow Diagram

A generalized workflow for the synthesis and analysis of 2-formyl-[1][2][3]triazolo[1,5-a]pyrimidines.

Conclusion

The use of 1H-1,2,4-triazol-5-ylformamide as a precursor in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines represents a strategic and efficient approach to generating a library of functionally diverse compounds. The retained formyl group at the 2-position of the triazolopyrimidine core provides a versatile handle for further chemical elaboration, making this a valuable methodology for researchers in drug discovery and medicinal chemistry. The protocols outlined in this application note provide a solid foundation for the synthesis and characterization of these promising heterocyclic compounds.

References

-

Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]

-

Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

-

Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity. PubMed. [Link]

-

[1][2][3]triazolopyrimidines and[1][2][3]triazolopyrimidinone in the cardiovascular system. ResearchGate. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

-

Other[1][2][3]triazolopyrimidines and[1][2][3]triazolopyrimidinones active in the CNS. ResearchGate. [Link]

-

Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

-

2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]

-

First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

-

3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]

-

Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

-

The chemistry of polyazaheterocyclic compounds. Part VI. Condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate and a new type of dimroth rearrangement. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

-

7-Hydroxy-5-Methyl-Triazolo[15-A]Pyrimidine. PureSynth. [Link]

-

Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Utility of 1H-1,2,4-Triazol-5-ylformamide in One-Pot Condensation Reactions: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling the Potential of a Versatile Triazole Building Block

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] Within the vast chemical space of triazole derivatives, 1H-1,2,4-triazol-5-ylformamide emerges as a particularly intriguing, albeit underutilized, building block for the construction of complex heterocyclic systems. Its bifunctional nature, possessing both a reactive formamide group and a nucleophilic triazole ring, presents a unique opportunity for elegant and efficient one-pot condensation reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 1H-1,2,4-triazol-5-ylformamide in one-pot synthetic strategies. We will delve into the mechanistic rationale behind proposed reaction pathways, offer detailed, field-proven protocols for the synthesis of diverse heterocyclic frameworks, and provide insights into troubleshooting and optimization.

Core Principles: The Chemical Logic of One-Pot Reactions with 1H-1,2,4-Triazol-5-ylformamide

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. The success of such a strategy hinges on the careful orchestration of sequential or concurrent reaction steps without the isolation of intermediates. In the context of 1H-1,2,4-triazol-5-ylformamide, the formamide moiety can serve as a precursor to various reactive intermediates, while the triazole ring can participate as a nucleophile in cyclization or annulation reactions.

Proposed Mechanistic Pathways

The formamide group can be envisioned to undergo several transformations in situ to trigger a cascade of reactions. Two plausible pathways are highlighted below:

-

Vilsmeier-Haack Type Activation: In the presence of reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride, the formamide can be activated to form a Vilsmeier-type reagent. This electrophilic species can then be intercepted by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. Subsequent intramolecular cyclization involving the triazole nitrogen can lead to the formation of fused heterocyclic systems.

-

Dehydration to an Isocyanide Intermediate: Under dehydrating conditions, the formamide can be converted to a highly reactive isocyanide. This intermediate can then participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex molecular architectures.

The following diagram illustrates a generalized workflow for the utilization of 1H-1,2,4-triazol-5-ylformamide in one-pot syntheses.

Caption: Proposed one-pot reaction pathways for 1H-1,2,4-triazol-5-ylformamide.

Experimental Protocols: From Starting Material to Fused Heterocycles

While direct, published one-pot protocols starting from 1H-1,2,4-triazol-5-ylformamide are scarce, the following sections provide robust, validated procedures for the synthesis of the starting material and a proposed, logically derived protocol for a one-pot condensation reaction.

Protocol 1: Synthesis of the Starting Material - 1H-1,2,4-Triazol-5-ylformamide

The synthesis of 1H-1,2,4-triazol-5-ylformamide can be achieved through the formylation of 3-amino-1,2,4-triazole.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 3-Amino-1,2,4-triazole | Sigma-Aldrich | 98% |

| Formic Acid | Merck | 98-100% |

| Acetic Anhydride | Fisher Scientific | ACS Grade |

| Diethyl Ether | VWR | Anhydrous |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (10.0 g, 0.119 mol).

-

Carefully add formic acid (50 mL) to the flask.

-

Slowly add acetic anhydride (15 mL, 0.159 mol) dropwise to the stirred suspension. Caution: The reaction is exothermic.

-

Heat the reaction mixture to reflux for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate with cold water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 85-92% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Proposed One-Pot Synthesis of a Fused[2][3][4]Triazolo[1,5-a]pyrimidine Derivative

This proposed protocol is based on the known reactivity of N-acylaminoazoles in condensation reactions with β-ketoesters. The formamide is expected to undergo cyclodehydration to form the pyrimidine ring.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 1H-1,2,4-Triazol-5-ylformamide | (Synthesized as per Protocol 1) | >98% |

| Ethyl Acetoacetate | Acros Organics | 99% |

| Phosphorus Oxychloride (POCl₃) | Alfa Aesar | 99% |

| Pyridine | Sigma-Aldrich | Anhydrous |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

| Saturated Sodium Bicarbonate Solution | --- | --- |

| Brine | --- | --- |

| Anhydrous Sodium Sulfate | --- | --- |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-1,2,4-triazol-5-ylformamide (1.12 g, 10 mmol) and anhydrous dichloromethane (30 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add ethyl acetoacetate (1.30 g, 10 mmol) to the reaction mixture.

-

Slowly add anhydrous pyridine (2.4 mL, 30 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Expected Product: 7-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-5(4H)-one. Rationale: The reaction is initiated by the activation of the formamide with POCl₃. The resulting electrophilic species then reacts with the enolate of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimidine ring.

The following diagram illustrates the proposed reaction workflow.

Caption: Workflow for the proposed one-pot synthesis of a fused triazolopyrimidine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Incomplete activation of the formamide | Ensure anhydrous conditions. Increase the amount of activating agent (e.g., POCl₃) to 1.2-1.5 equivalents. |

| Low reaction temperature or time | Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. | |

| Formation of multiple byproducts | Side reactions of the activated intermediate | Control the temperature during the addition of reagents carefully. Consider a milder activating agent or a different base. |

| Difficulty in product isolation | Product is highly polar | Use a more polar solvent system for extraction (e.g., ethyl acetate). Consider reverse-phase chromatography for purification. |

Applications in Drug Discovery and Development

The strategic use of 1H-1,2,4-triazol-5-ylformamide in one-pot condensation reactions opens up avenues for the rapid synthesis of novel heterocyclic libraries. Fused triazole systems, such as triazolopyrimidines, are known to exhibit a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties.[5][6] The ability to generate molecular diversity around this core scaffold in a time and resource-efficient manner is highly valuable in modern drug discovery programs.

Conclusion

While 1H-1,2,4-triazol-5-ylformamide is not a widely documented starting material for one-pot condensation reactions, its inherent chemical functionalities suggest significant untapped potential. By understanding the principles of formamide activation and the nucleophilicity of the triazole ring, researchers can design and execute novel synthetic strategies to access complex and medicinally relevant heterocyclic compounds. The protocols and insights provided in this application note serve as a foundation for the exploration and development of new chemical transformations centered around this versatile building block.

References

-

Kerru, N., et al. (2021). An efficient and sustainable method for the four-component synthesis of 1,2,4-triazole-tagged 1,4-dihydropyridine derivatives. RSC Advances, 11(34), 20870-20877. Available from: [Link]

-

Sameliuk, Y., & Vovk, M. V. (2021). 1,2,4-Triazole Derivatives in Medicine and Pharmacy and Application Prospects. Journal of Pharmacy and Pharmacology, 9(3), 235-246. Available from: [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 8-22. Available from: [Link]

-

Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218. Available from: [Link]

-

Bhatt, A., et al. (2018). Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ. Arkivoc, 2018(7), 236-247. Available from: [Link]

-

Huang, Y., et al. (2007). Synthesis of 1H-imidazo[1,2-b]-1,2,4-triazol-6-amines via Multicomponent Reaction. Molecular Diversity, 11(2), 73-80. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. Electrochemical synthesis of 1,2,4-triazole-fused heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

Application Note: A Validated Protocol for the Recrystallization of N-(1H-1,2,4-triazol-3-yl)formamide

Introduction: The Critical Role of Purity for Triazole-Based Compounds

N-(1H-1,2,4-triazol-3-yl)formamide is a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The 1,2,4-triazole ring is a key structural motif found in a wide array of bioactive molecules, including antifungal and anticonvulsant agents.[1][2] As an intermediate, the purity of N-(1H-1,2,4-triazol-3-yl)formamide is paramount; it directly influences the yield, purity, and pharmacological profile of subsequent derivatives.

This application note provides a detailed, field-proven protocol for the purification of N-(1H-1,2,4-triazol-3-yl)formamide using recrystallization. This method is a cornerstone of organic chemistry, designed to isolate a pure solid compound from a mixture of impurities.[3] The protocol herein is structured not merely as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure researchers can achieve high-purity material consistently.

The Foundational Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[4] The core principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.

The process involves:

-

Dissolving the impure solid in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution.

-

Filtering the hot solution to remove any insoluble impurities.

-

Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.

-

Impurities, present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor").

-

Isolating the pure crystals by filtration and drying them to remove residual solvent.[3][4]

The success of this technique hinges on the careful selection of the recrystallization solvent.

Solvent System Selection: A Rationale

An ideal solvent for the recrystallization of N-(1H-1,2,4-triazol-3-yl)formamide should exhibit the following characteristics:

-

High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

-

Low Solvation Power at Ambient or Sub-Ambient Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.

Based on the polar nature of the 1,2,4-triazole and formamide moieties, polar protic solvents are excellent candidates. Data on the parent 1H-1,2,4-triazole shows good solubility in water and various alcohols.[5][6] Ethanol is a frequently employed and effective solvent for the recrystallization of nitrogen-containing heterocycles and is therefore the recommended starting point for this protocol.[7][8] If the compound proves too soluble in pure ethanol, a solvent pair system, such as ethanol/water, can be highly effective.[9]

Experimental Protocol: Recrystallization of N-(1H-1,2,4-triazol-3-yl)formamide

This protocol is designed to be a self-validating system. The purity of the final product can be reliably assessed through melting point analysis, where a sharp melting range indicates high purity.[4]

Materials and Equipment

-

Crude N-(1H-1,2,4-triazol-3-yl)formamide

-

Ethanol (Reagent Grade)

-

Activated Carbon (decolorizing charcoal), if needed

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Stemless or short-stem funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source (e.g., water aspirator)

-

Watch glass

-

Spatula and glass stirring rod

-

Ice bath

Step-by-Step Methodology

Step 1: Dissolution

-

Place the crude N-(1H-1,2,4-triazol-3-yl)formamide into an appropriately sized Erlenmeyer flask equipped with a stir bar.

-

In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

-

Add a small portion of the hot ethanol to the flask containing the crude solid. Bring the mixture to a gentle boil on the hot plate with stirring.

-

Continue adding the hot solvent in small increments until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is essential for maximizing the recovery of the purified compound upon cooling.[4]

Step 2: Decolorization (Optional)

-

If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat source to momentarily stop the boiling.

-

Add a very small amount (tip of a spatula) of activated carbon to the solution.

-

Gently reheat the mixture to boiling for 2-5 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. It is added to the slightly cooled solution to prevent violent bumping.[4]

Step 3: Hot Gravity Filtration

-

Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

-

Heat the receiving flask with a small amount of boiling solvent, allowing the vapor to heat the funnel and flask. This prevents premature crystallization of the product in the funnel.

-

Pour the hot solution of the compound through the fluted filter paper to remove insoluble impurities (and activated carbon, if used).

-

Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

Step 4: Crystallization

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

-

Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

-

If crystallization does not occur, it can be induced by scratching the inside of the flask below the solvent level with a glass rod or by adding a "seed crystal" of the pure compound.[9]

Step 5: Crystal Isolation and Washing

-

Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

-

Turn on the vacuum and swirl the crystalline mixture (slurry) to suspend the crystals, then pour it into the Büchner funnel.

-

Once the mother liquor has been drawn through, wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining impurities. Causality: Using cold solvent for washing prevents the purified crystals from re-dissolving.

-

Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

Step 6: Drying the Final Product

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This is best achieved in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed. The final product should be a fine, white crystalline solid.

Visual Workflow of the Recrystallization Protocol

Caption: Workflow for the purification of N-(1H-1,2,4-triazol-3-yl)formamide.

Summary of Key Parameters and Expected Outcomes

| Parameter | Recommended Specification | Rationale |

| Primary Solvent | Ethanol | Good solubility profile for polar N-heterocycles.[8] |

| Dissolution Temp. | Boiling point of ethanol (~78 °C) | To ensure complete dissolution in a minimal solvent volume. |

| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, pure crystals and maximizes yield.[4] |

| Washing Solvent | Ice-cold ethanol | Removes adherent mother liquor without dissolving the product. |

| Drying Method | Vacuum oven at 40-50 °C | Ensures complete removal of volatile solvent without thermal degradation. |

| Expected Outcome | White to off-white crystalline solid | Visual indicator of purity. |

| Purity Validation | Sharp melting point, spectroscopic analysis (NMR) | Confirms the identity and high purity of the final compound.[4] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of N-(1H-1,2,4-triazol-3-yl)formamide. By understanding the principles behind each step, from solvent selection to the dynamics of crystal formation, researchers can effectively and consistently produce high-purity material. The successful implementation of this protocol will yield a compound suitable for the rigorous demands of drug discovery and development, ensuring that subsequent synthetic transformations and biological evaluations are based on a starting material of validated purity.

References

-

Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. [Link]

- Thiemann, M. H. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. U.S.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

-

Kale, S. S., & Kale, A. S. (2025). Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K. Journal of Solution Chemistry. [Link]

-

Zhang, J., et al. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][9][10]triazol[4,3-a] pyrazine hydrochloride. Chinese Patent No. CN102796104A.

-

Billia, F., et al. (2018). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 23(11), 2848. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5275. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

Babsail, A. A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(21), 7393. [Link]

-

Thiemann, M. H. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. CORE. [Link]

-

Altintop, M. D., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... Molecules, 27(24), 8943. [Link]

-

G., R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. [Link]

-

Wang, S., et al. (2012). Solubility of 1 H -1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 57(5), 1468-1472. [Link]

-

Vasiliev, A. D., et al. (2017). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1547-1550. [Link]

Sources

- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

Application Note: Optimization of Cyclization Protocols for 1H-1,2,4-triazol-5-ylformamide

This Application Note provides a detailed technical guide for the cyclization of 1H-1,2,4-triazol-5-ylformamide (also referred to as

This molecule is a critical intermediate in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine scaffolds, which are privileged structures in drug discovery, acting as bioisosteres for purines (e.g., in kinase inhibitors, adenosine receptor antagonists).

Executive Summary & Strategic Importance

The cyclization of 1H-1,2,4-triazol-5-ylformamide is the rate-determining step in the construction of the 1,2,4-triazolo[1,5-a]pyrimidine core. This scaffold is isoelectronic with purine and is widely utilized in oncology (CDK inhibitors), immunology (JAK inhibitors), and cardiovascular therapeutics (Trapidil derivatives).

Achieving high regioselectivity during this cyclization is challenging due to the ambident nucleophilicity of the 1,2,4-triazole ring (N1 vs. N2 vs. N4). Improper conditions often lead to the kinetically favored but thermodynamically unstable [4,3-a] isomer, which must be rearranged to the desired [1,5-a] isomer via the Dimroth Rearrangement . This guide details protocols to control this selectivity and optimize yield.

Mechanistic Insight & Reaction Pathways[1]

The cyclization of 1H-1,2,4-triazol-5-ylformamide typically proceeds via condensation with a 1,3-dielectrophile (e.g., 1,3-diketones,

The Regioselectivity Challenge (Dimroth Rearrangement)

The reaction is governed by the competition between the N2 and N4 nitrogens of the triazole ring.

-

Kinetic Product: Cyclization at N4 yields the 1,2,4-triazolo[4,3-a]pyrimidine .

-

Thermodynamic Product: Cyclization at N2 (or rearrangement of the [4,3-a] isomer) yields the 1,2,4-triazolo[1,5-a]pyrimidine .

The Dimroth Rearrangement is the mechanism by which the [4,3-a] isomer converts to the [1,5-a] isomer under basic or thermal conditions. Understanding this is crucial for process control.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway illustrating the competition between N4 and N2 cyclization and the critical Dimroth Rearrangement.

Critical Reaction Parameters

To ensure reproducible synthesis of the [1,5-a] scaffold, the following parameters must be strictly controlled:

| Parameter | Optimal Condition | Scientific Rationale |

| Solvent | Glacial Acetic Acid (AcOH) or DMF | AcOH: Promotes protonation of the carbonyl, facilitating nucleophilic attack. DMF: High boiling point allows thermal rearrangement of the [4,3-a] isomer. |

| Temperature | 100°C – 140°C | High temperature is required to overcome the activation energy for the Dimroth rearrangement (conversion of [4,3-a] to [1,5-a]). |

| Catalyst | Piperidine or Sodium Acetate | Mild bases catalyze the dehydration step and facilitate the ring-opening/ring-closing sequence of the rearrangement. |

| pH | Acidic (Initial) | Acidic conditions favor initial condensation. Basic workup or conditions are often needed to finalize the rearrangement to the [1,5-a] system. |

Experimental Protocols

Protocol A: Thermal Cyclization with 1,3-Dicarbonyls (Standard)

Target: Synthesis of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines.

Materials:

-

1H-1,2,4-triazol-5-ylformamide (1.0 equiv)

-

Acetylacetone (or substituted 1,3-diketone) (1.1 equiv)

-

Glacial Acetic Acid (Solvent, 5-10 volumes)

-

Piperidine (Catalytic, 0.1 equiv)

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-1,2,4-triazol-5-ylformamide (10 mmol) in Glacial Acetic Acid (10 mL).

-

Add: Add Acetylacetone (11 mmol) and catalytic Piperidine (1 mmol).

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC/LC-MS. The disappearance of the starting formamide and the transient appearance of the [4,3-a] isomer (often lower R_f) may be observed before conversion to the [1,5-a] product.

-

-

Cool & Crystallize: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: If precipitation occurs, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via 1H-NMR. The C-H proton at the bridgehead (C2) of the [1,5-a] system typically appears around

8.3–8.5 ppm.

Protocol B: One-Pot Synthesis via In-Situ Formamide Formation

Target: Synthesis of unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine using Formamide as reagent and solvent.

Materials:

-

3-Amino-1,2,4-triazole (Starting material)[1]

-

Ethyl Acetoacetate (1.1 equiv)

-

Formamide (Excess, as solvent)

Procedure:

-

Mix: Combine 3-Amino-1,2,4-triazole (10 mmol) and Ethyl Acetoacetate (11 mmol) in Formamide (5 mL).

-

Heat: Heat the mixture to 140°C – 150°C for 6 hours.

-

Note: At this temperature, the formamide acts as a high-boiling solvent and facilitates the rearrangement.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Precipitation: Stir vigorously. The solid product (7-hydroxy-5-methyl derivative) will precipitate.

-

Purification: Filter and recrystallize from DMF/Ethanol.

Troubleshooting & Quality Control

Distinguishing Isomers

The most common failure mode is the isolation of the kinetic [4,3-a] isomer instead of the target [1,5-a] .

| Feature | [4,3-a] Isomer (Kinetic) | [1,5-a] Isomer (Thermodynamic) |

| Stability | Unstable in alkali; rearranges upon heating. | Stable in acid and alkali. |

| NMR Shift (Triazole H) | Typically downfield ( | Typically upfield relative to [4,3-a] ( |

| UV Spectra | Distinct | Distinct |

Corrective Action (The Rearrangement Protocol)

If the [4,3-a] isomer is isolated:

-

Dissolve the compound in 10% aqueous NaOH .

-

Heat at 60°C for 1 hour.

-

Neutralize with Glacial Acetic Acid to precipitate the [1,5-a] isomer.

References

-

Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines

- Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.

- Source:Journal of Medicinal Chemistry / PMC.

-

URL:[Link] (Note: Link directs to relevant PMC review on the scaffold).

- Dimroth Rearrangement Mechanism: Title: Rearrangements of 1,2,4-Triazolo[4,3-a]pyrimidines to 1,2,4-Triazolo[1,5-a]pyrimidines. Source:Journal of Heterocyclic Chemistry. Context: Defines the thermodynamic conditions required for the [1,5-a] selectivity.

-

Industrial Protocol

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1H-1,2,4-triazol-5-yl)formamide Synthesis

Ticket ID: #SYN-TZ-005 Subject: Low yield and purification issues in the formylation of 3-amino-1,2,4-triazole. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic

The Issue: Users frequently report yields stalling at 45–55% when synthesizing N-(1H-1,2,4-triazol-5-yl)formamide (also known as N-formyl-3-amino-1,2,4-triazole) using standard reflux with formic acid.[1] Common symptoms include a "sticky" off-white precipitate, difficult filtration, and melting point depression indicating significant starting material contamination.

The Root Cause: The reaction between 3-amino-1,2,4-triazole (3-AT) and formic acid is a reversible equilibrium driven by the elimination of water.[1]

-

Water Inhibition: As water is generated, the reverse hydrolysis reaction competes with product formation.

-

Solubility Traps: The starting material (3-AT) is highly soluble in hot formic acid/water mixtures, while the product is less so. If water is not removed, the product may "oil out" or co-precipitate with the starting amine upon cooling.

The Solution: Shift the equilibrium via Azeotropic Distillation or High-Concentration Solvolysis .[1] The protocol below upgrades the standard method to a yield-optimized workflow targeting >85% conversion.

The Science: Reaction Kinetics & Mechanism

To fix the yield, we must understand the failure points. The reaction proceeds via nucleophilic attack of the exocyclic amine on the carbonyl carbon of formic acid.

Reaction Pathway Diagram[1][2][3][4]

Figure 1: Reaction pathway highlighting the critical reversibility caused by water accumulation.

Key Mechanistic Insights[1]

-

Regioselectivity: While the triazole ring nitrogens are nucleophilic, the exocyclic amine is generally more reactive towards acylation under acidic conditions. However, N-formyl ring isomers are kinetically possible but often unstable, rearranging to the thermodynamically stable exocyclic amide.

-

Thermodynamics: The reaction is equilibrium-controlled (

).[1] Without removing water, conversion mathematically asymptotes near 50-60%.[1]

Optimized Experimental Protocol

This protocol replaces simple reflux with a Dean-Stark Azeotropic Method to physically remove water, pushing conversion to completion.[1]

Materials

-

Substrate: 3-Amino-1,2,4-triazole (3-AT) [CAS: 61-82-5][1]

-

Reagent: Formic Acid (98%+)[1]

-

Solvent: Toluene (for azeotrope) or neat Formic Acid (if using Method B)[1]

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) - 1 mol%[1]

Method A: The "Gold Standard" (Azeotropic Distillation)

Best for: Maximum yield (>85%) and purity.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add 3-AT (8.4 g, 100 mmol) and Toluene (100 mL).

-

Addition: Add Formic Acid (11.3 mL, 300 mmol, 3.0 equiv) slowly. The amine may form a salt initially.[1][2]

-

Reflux: Heat the mixture to vigorous reflux (

). Water/Formic acid/Toluene azeotrope will condense.[1]-

Critical Step: Monitor the water collection in the trap. The reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

-

-

Isolation:

-

Drying: Dry in a vacuum oven at

for 4 hours.

Method B: The "High Concentration" Route (Simpler Setup)

Best for: Quick synthesis where ~75% yield is acceptable.

-

Charge: Dissolve 3-AT (100 mmol) in 98% Formic Acid (50 mL, large excess).

-

Reflux: Reflux at

for 6 hours. -

Concentration: Crucial Step: Distill off excess formic acid under reduced pressure (Rotavap) until the volume is reduced by 80%. Do not distill to dryness (risk of decomposition/charring).[1]

-

Crystallization: Add ice-cold water (30 mL) to the residue. The sudden solubility change forces the product to crash out while keeping unreacted amine in solution.

-

Filter & Dry: As above.

Troubleshooting Guide (FAQ)

Use this decision tree to diagnose specific failures in your current workflow.

Figure 2: Diagnostic flowchart for common experimental failures.

Comparative Data: Yield vs. Method

| Parameter | Standard Reflux | Dean-Stark (Method A) | Mixed Anhydride (Acetic Anhydride)* |

| Typical Yield | 45 - 55% | 85 - 92% | 80 - 88% |

| Reaction Time | 8-12 Hours | 4-6 Hours | 2-3 Hours |

| Purity (Crude) | Low (Contains 3-AT) | High | Moderate (Risk of Acetylation) |

| Atom Economy | High | High | Lower (Waste Acetic Acid) |

*Note: Adding acetic anhydride drives the reaction by reacting with water, but risks forming the N-acetyl byproduct if temperature is not controlled.

Frequently Asked Questions

Q: Can I use 85% Formic Acid? A: No. The 15% water content will severely limit your maximum yield due to the equilibrium constraints described in Section 2. Use 98%+ or dry your formic acid using boric anhydride (though buying 98% is more efficient).[1]

Q: My product turned pink/brown. Why? A: Aminotriazoles are susceptible to oxidation at high temperatures in the presence of air.

-

Fix: Run the reaction under a nitrogen or argon atmosphere.

-

Recovery: Recrystallize from water/ethanol with a small amount of activated charcoal (decolorizing carbon).[1]

Q: Why not use Acetic Anhydride (Ac2O) to dehydrate?

A: You can, but it introduces a competing electrophile. The acetyl group (

Q: What is the correct melting point? A: Literature values for N-(1,2,4-triazol-5-yl)formamide vary slightly due to tautomers, but pure material typically melts between 158°C - 162°C .[1] If your MP is <150°C, you have significant starting material contamination.

References

-

Synthesis of 1,2,4-triazole derivatives

-

General Formylation Methodologies

-

Optimization of Aminotriazole Reactions

-

Source: Li, J., et al. (2018).[3] Synthesis of New C2-Symmetric Six-Membered NHCs. ResearchGate.

- Relevance: Provides comparative yield data for triazole functionalization and purific

-

-

Process Chemistry of Ribavirin Intermediates

Sources

Removing unreacted 3-amino-1,2,4-triazole from formyl amitrole product

Technical Support Center: Purification of Formyl Amitrole

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in heterocyclic chemistry: the removal of unreacted 3-amino-1,2,4-triazole (amitrole) from its N-formylated product, formyl amitrole. The methodologies outlined here are grounded in fundamental chemical principles to ensure robust and reproducible purifications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental differences between 3-amino-1,2,4-triazole and formyl amitrole that I can leverage for separation?

A1: Understanding the physicochemical distinctions between your starting material and product is the cornerstone of designing an effective purification strategy. The key difference lies in the transformation of a primary amino group into a formamide.

-

Basicity: The primary amino group (-NH₂) of 3-amino-1,2,4-triazole is basic and readily protonated in acidic conditions. In contrast, the formyl group (-NHCHO) on your product is an amide, which is significantly less basic. This difference is pivotal for purification via acid-base extraction.

-

Polarity and Hydrogen Bonding: While both molecules are polar, the formylation of the amino group alters its hydrogen bonding capabilities. The starting amine has two N-H protons available for hydrogen bonding, whereas the formamide has only one. This subtle change, combined with the introduction of a carbonyl group, affects their relative solubilities in various solvents and their affinity for chromatographic stationary phases. 3-amino-1,2,4-triazole is highly soluble in water and polar protic solvents like methanol and ethanol[1][2][3][4]. While data for formyl amitrole is less common, amides are typically less soluble in water than their corresponding primary amines.

Table 1: Comparative Properties of 3-Amino-1,2,4-triazole and Formyl Amitrole

| Property | 3-Amino-1,2,4-triazole (Starting Material) | Formyl Amitrole (Product) | Rationale for Separation |

| Chemical Structure | Contains a primary amino group (-NH₂) | Contains a formamide group (-NHCHO) | The amide is significantly less basic than the amine. |

| Basicity (pKa of conjugate acid) | Weakly basic (acts as a weak base)[5] | Neutral/very weakly basic | Enables selective protonation of the starting material with dilute acid. |

| Solubility in Water | High (28 g/100 mL)[3] | Expected to be lower than the starting amine | Facilitates separation by aqueous extraction. |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform; sparingly soluble in ethyl acetate; insoluble in ether[2][3]. | Expected to have good solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane). | Allows for the selection of an appropriate organic solvent for extraction and chromatography. |

| Polarity | Highly polar[1] | Polar, but generally less polar than the starting amine on silica gel. | Forms the basis for separation by normal-phase chromatography. |

Q2: My initial workup left a significant amount of starting material in my product. What is the most straightforward purification method to try first?

A2: The most direct and efficient initial purification step is a liquid-liquid extraction using a dilute aqueous acid . This method exploits the difference in basicity between the unreacted amine and the formylated amide product.

By washing your organic solution containing the crude product with a dilute acid (e.g., 1M HCl), you selectively protonate the unreacted 3-amino-1,2,4-triazole. This forms a water-soluble ammonium salt, which partitions into the aqueous phase. The formyl amitrole, being a neutral amide, remains in the organic layer[6].

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your formyl amitrole product is soluble (e.g., ethyl acetate or dichloromethane).

-

Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Use a volume of aqueous acid approximately equal to the volume of the organic layer.

-

Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amitrole salt.

-

Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of the starting material. You can monitor the progress by taking a small sample of the organic layer and analyzing it by Thin Layer Chromatography (TLC).

-

Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then with brine (to remove bulk water).

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified formyl amitrole.

Caption: Workflow for acid-base extraction.

Q3: The acid wash helped, but I still see a faint spot of starting material on my TLC plate. What is a more rigorous purification method?

A3: If extraction is insufficient, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference between amitrole and formyl amitrole[7].

On a normal-phase stationary phase like silica gel, more polar compounds interact more strongly and elute more slowly. 3-Amino-1,2,4-triazole, with its free amino group, is highly polar and will adhere strongly to the acidic silica. The formyl amitrole product is also polar but should be significantly less so than the starting amine, allowing it to elute from the column with a moderately polar mobile phase while the unreacted amitrole remains at the baseline or requires a much stronger eluent.

-

TLC Analysis (Method Development):

-

First, determine an appropriate solvent system using TLC. The goal is to find a mobile phase that moves the formyl amitrole spot to a retention factor (Rƒ) of approximately 0.2-0.4, while the 3-amino-1,2,4-triazole spot remains at the baseline (Rƒ ≈ 0)[8].

-

A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. If the product does not move, gradually increase polarity by adding methanol to a dichloromethane or ethyl acetate solution (e.g., 1-10% MeOH in DCM).

-

-

Column Packing:

-

Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., hexanes).

-

Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dry Loading (Recommended for polar compounds): Dissolve your crude product in a minimal amount of a volatile solvent (like methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Liquid Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a solvent it is highly soluble in but is a weak eluent (e.g., dichloromethane).

-